REACTION_CXSMILES
|
[F:1][C:2]1[C:7](F)=[CH:6][CH:5]=[C:4]([N+:9]([O-:11])=[O:10])[C:3]=1[CH2:12][C:13](=[O:15])[CH3:14].[CH2:16]([OH:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.O[Li].O.Cl>ClCCl>[CH2:16]([O:23][C:7]1[C:2]([F:1])=[C:3]([CH2:12][C:13](=[O:15])[CH3:14])[C:4]([N+:9]([O-:11])=[O:10])=[CH:5][CH:6]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:2.3|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC=C1F)[N+](=O)[O-])CC(C)=O
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
LiOH.H2O
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
stirred for 4 hours until HPLC analysis
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
TEMPERATURE
|
Details
|
After cooling to RT
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic phase was washed with brine
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
STIRRING
|
Details
|
With stirring
|
Type
|
ADDITION
|
Details
|
heptane (30-25 mL) was added to the organic solution whereupon crystallization
|
Type
|
TEMPERATURE
|
Details
|
The resulting slurry was cooled to 0-5° C.
|
Type
|
STIRRING
|
Details
|
stirred for an additional 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The slurry was then filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with heptane
|
Type
|
CUSTOM
|
Details
|
The yellow-brown solids were then dried in vacuo at 50° C. for 12-15 h
|
Duration
|
13.5 (± 1.5) h
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC=1C(=C(C(=CC1)[N+](=O)[O-])CC(C)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |